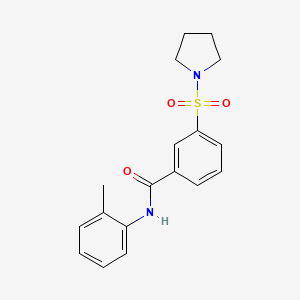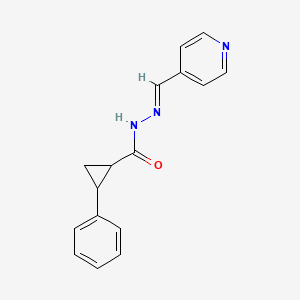
3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide as an anticancer agent is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting the activity of certain enzymes involved in cell proliferation. In material science and organic electronics, the mechanism of action of this compound is related to its ability to form conjugated systems and facilitate charge transport.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide has low toxicity and does not cause significant biochemical or physiological effects in vitro and in vivo. However, further studies are needed to fully understand the potential side effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide in lab experiments is its potential as a versatile building block for the synthesis of various organic compounds. However, one limitation is its relatively low solubility in common organic solvents, which may affect its suitability for certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound as an anticancer agent.
2. Development of new synthetic methods for the preparation of this compound and its derivatives.
3. Exploration of the potential applications of this compound in organic electronics and material science.
4. Investigation of the potential side effects of this compound and its derivatives in vivo.
5. Development of new methods for improving the solubility of this compound in common organic solvents.
Conclusion:
In conclusion, 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Synthesemethoden
The synthesis of 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 2,5-dimethyl-1H-pyrrole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In material science, this compound has been studied for its potential use as a building block in the synthesis of conjugated polymers and organic semiconductors. In organic electronics, this compound has been studied for its potential use as a hole transport material in organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
3-chloro-N-(2,5-dimethylpyrrol-1-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-9-7-8-10(2)18(9)17-15(19)14-13(16)11-5-3-4-6-12(11)20-14/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWDZMRTNWHZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)


![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)






![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)
